Cas no 80841-79-8 (1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-)

1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- is a specialized heterocyclic compound featuring a dioxolone core functionalized with an iodomethyl group at the 4-position and a methyl group at the 5-position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the construction of complex molecules or as a precursor for further functionalization. The presence of the iodomethyl group enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the dioxolone moiety offers stability under controlled conditions. Its well-defined reactivity profile makes it valuable for applications in pharmaceuticals, agrochemicals, and materials science research. Proper handling and storage are recommended due to its sensitivity to light and moisture.
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- structure
80841-79-8 structure
Product Name:1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-
CAS No:80841-79-8
MF:C5H5IO3
MW:239.995874166489
CID:704958
PubChem ID:18942137
Update Time:2025-10-24

1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-
    • 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one
    • 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
    • SMTDIEBUWFHPON-UHFFFAOYSA-N
    • 80841-79-8
    • 5-methyl-2-oxo-1,3-dioxolen-4-ylmethyl iodide
    • SCHEMBL7815129
    • DTXSID80596698
    • EN300-6757603
    • Inchi: 1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
    • InChI Key: SMTDIEBUWFHPON-UHFFFAOYSA-N
    • SMILES: ICC1=C(C)OC(=O)O1

Computed Properties

  • Exact Mass: 239.92834g/mol
  • Monoisotopic Mass: 239.92834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.5Ų

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Additional information on 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-

Recent Advances in the Study of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8): A Comprehensive Research Brief

The chemical compound 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's unique structural features, including the iodomethyl and methyl substituents on the dioxolane ring, make it a promising candidate for further exploration in targeted drug design and chemical biology.

Recent studies have highlighted the role of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- as a key intermediate in the synthesis of bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of novel heterocyclic compounds with potent antimicrobial properties. The iodine moiety in the molecule serves as a reactive handle for further functionalization, enabling the development of diverse chemical libraries for high-throughput screening. This adaptability underscores the compound's value in drug discovery pipelines.

In addition to its synthetic applications, 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- has shown intriguing biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit selective inhibition of certain kinase enzymes implicated in cancer progression. The methyl group at the 5-position appears to play a crucial role in modulating the compound's binding affinity to target proteins, as revealed by molecular docking simulations. These findings suggest potential avenues for developing targeted therapies against specific cancer subtypes.

The pharmacokinetic properties of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- derivatives have also been investigated in recent preclinical studies. Research conducted at several academic institutions has demonstrated that structural modifications of the core scaffold can significantly improve metabolic stability and bioavailability. For example, replacing the iodine atom with other halogens or pseudohalogens has led to compounds with enhanced in vivo performance while maintaining therapeutic efficacy. These optimization efforts are crucial for advancing promising candidates toward clinical development.

Looking forward, the scientific community continues to explore new applications for 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-. Emerging research directions include its use in PROTAC (proteolysis targeting chimera) technology and as a building block for covalent inhibitors. The compound's unique reactivity profile makes it particularly suitable for these cutting-edge approaches in drug discovery. As more structure-activity relationship data becomes available, researchers anticipate the development of even more sophisticated derivatives with improved pharmacological properties.

In conclusion, 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8) represents a valuable chemical entity with broad potential in pharmaceutical research. The recent studies discussed in this brief demonstrate its versatility as a synthetic intermediate and its promising biological activities. Continued investigation of this compound and its derivatives will likely yield important insights for medicinal chemistry and contribute to the discovery of novel therapeutic agents. Researchers working with this compound should pay particular attention to optimizing its stability and selectivity while exploring new therapeutic targets.

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